molecular formula C11H12N2O2 B12622001 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- CAS No. 918658-68-1

2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)-

Cat. No.: B12622001
CAS No.: 918658-68-1
M. Wt: 204.22 g/mol
InChI Key: WADHXSHSHULALT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of imidazolidinedione, characterized by the presence of a phenylethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where phenytoin, small aldehydes or ketones, and amines are reacted to form the desired imidazolidinedione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anticonvulsant.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-2,4-imidazolidinedione
  • 5-Methyl-5-(4-pyridinyl)-2,4-imidazolidinedione
  • 5-(2-Methoxycyclohexyl)-2,4-imidazolidinedione
  • 5-(2,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione

Uniqueness

2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

918658-68-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5R)-5-(2-phenylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)/t9-/m1/s1

InChI Key

WADHXSHSHULALT-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H]2C(=O)NC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.